molecular formula C11H17NO2 B490049 2-[(2-Ethoxybenzyl)amino]ethanol CAS No. 774192-18-6

2-[(2-Ethoxybenzyl)amino]ethanol

Cat. No.: B490049
CAS No.: 774192-18-6
M. Wt: 195.26g/mol
InChI Key: KDODABKZBXHAOR-UHFFFAOYSA-N
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Description

2-[(2-Ethoxybenzyl)amino]ethanol is a chemical compound that belongs to the class of ethanolamines. It is commonly used in various fields such as medical, environmental, and industrial research due to its unique properties. The compound has a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethoxybenzyl)amino]ethanol typically involves the reaction of 2-ethoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Ethoxybenzyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted ethanolamines.

Scientific Research Applications

2-[(2-Ethoxybenzyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications and is used in drug development.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxybenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

    Ethanolamine (2-aminoethanol): A naturally occurring compound with similar structural features but different functional properties.

    N-Methylethanolamine: A derivative of ethanolamine with an additional methyl group.

    Diethanolamine: Contains two hydroxyl groups and is used in various industrial applications.

Uniqueness: 2-[(2-Ethoxybenzyl)amino]ethanol is unique due to its specific ethoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-10(11)9-12-7-8-13/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDODABKZBXHAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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